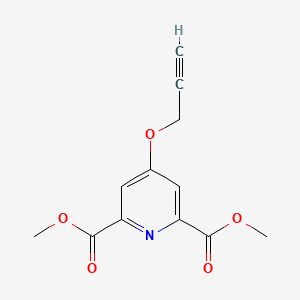
2,6-Dimethyl 4-(prop-2-YN-1-yloxy)pyridine-2,6-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethyl 4-(2-Propyn-1-yloxy)pyridine-2,6-dicarboxylate is an organic compound with a complex structure that includes a pyridine ring substituted with two carboxylate groups and a propyn-1-yloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 4-(2-Propyn-1-yloxy)pyridine-2,6-dicarboxylate typically involves the reaction of 4-hydroxy-2,6-dicarboxypyridine with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The resulting product is then esterified using methanol and a catalytic amount of sulfuric acid to yield the dimethyl ester.
Industrial Production Methods
While specific industrial production methods for Dimethyl 4-(2-Propyn-1-yloxy)pyridine-2,6-dicarboxylate are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 4-(2-Propyn-1-yloxy)pyridine-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The propyn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The propyn-1-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carbonyl compounds.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
Dimethyl 4-(2-Propyn-1-yloxy)pyridine-2,6-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Potential use in the development of biologically active molecules, including enzyme inhibitors and receptor modulators.
Medicine: Investigated for its potential in drug discovery and development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Dimethyl 4-(2-Propyn-1-yloxy)pyridine-2,6-dicarboxylate depends on its specific application. In general, the compound can interact with various molecular targets, including enzymes and receptors, through its functional groups. The propyn-1-yloxy group can form covalent bonds with nucleophilic sites, while the ester groups can participate in hydrogen bonding and electrostatic interactions.
Comparison with Similar Compounds
Similar Compounds
- Dimethyl 2,6-dimethyl-4-(2-nitrophenyl)pyridine-3,5-dicarboxylate
- Dimethyl 2,2′-bipyridine-4,4′-dicarboxylate
- Dimethyl 2,6-dimethyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate
Uniqueness
Dimethyl 4-(2-Propyn-1-yloxy)pyridine-2,6-dicarboxylate is unique due to the presence of the propyn-1-yloxy group, which imparts distinct reactivity and potential for forming complex structures. This differentiates it from other similar compounds that may lack this functional group or have different substituents on the pyridine ring.
Properties
Molecular Formula |
C12H11NO5 |
|---|---|
Molecular Weight |
249.22 g/mol |
IUPAC Name |
dimethyl 4-prop-2-ynoxypyridine-2,6-dicarboxylate |
InChI |
InChI=1S/C12H11NO5/c1-4-5-18-8-6-9(11(14)16-2)13-10(7-8)12(15)17-3/h1,6-7H,5H2,2-3H3 |
InChI Key |
SJNZWVIOUGOVFY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC(=N1)C(=O)OC)OCC#C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















